molecular formula C18H24N4O3 B2495463 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide CAS No. 688773-53-7

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide

Cat. No. B2495463
M. Wt: 344.415
InChI Key: KWYHZRMUEADOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related quinazolin-3-yl acetamide derivatives typically involves standard organic synthesis methods. For example, derivatives have been synthesized through the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C. The structure of synthesized compounds is confirmed through various analytical methods, including elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS methods (Wassim El Kayal et al., 2022).

Scientific Research Applications

Molecular Modeling and Synthesis for α1-Adrenoceptor Antagonism

A study conducted by Abou-Seri, Abouzid, and Abou El Ella (2011) focused on the design, synthesis, and evaluation of quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists. These compounds, including those similar in structure to 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide, showed promising hypotensive activity in normotensive cats and displayed α1-blocking activity. Molecular modeling was utilized to predict their mechanism of action, with certain derivatives displaying high in vivo and in vitro activity (Abou-Seri, Abouzid, & Abou El Ella, 2011).

Antihypertensive Agents

Research by Takai et al. (1986) involved the synthesis of piperidine derivatives with a quinazoline ring system, exploring their potential as antihypertensive agents. Their findings indicated that certain derivatives demonstrated strong hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).

Cardiotonic Activity

A study by Nomoto et al. (1991) synthesized 1-(6,7-dimethoxy-4-quinazolinyl)piperidines carrying various 5-membered heterocycles, examining their cardiotonic activity. Some derivatives exhibited potent inotropic activity, highlighting the role of quinazolinone derivatives in developing cardiotonic agents (Nomoto et al., 1991).

Antimicrobial Activity

Raghavendra, Thampi, and Gurubasavarajaswamy (2008) synthesized several substituted-quinazolin-3(4H)-ones, including acetamide derivatives, to investigate their antibacterial and antifungal activities. This study demonstrates the potential of quinazolinone derivatives in antimicrobial applications (Raghavendra, Thampi, & Gurubasavarajaswamy, 2008).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-16(19-9-6-12-21-10-4-1-5-11-21)13-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-3,7-8H,1,4-6,9-13H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYHZRMUEADOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide

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